Cas no 90222-81-4 (2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
2,3-dihydro-1,4-benzodioxine-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzodioxin-6-sulfonamide,2,3-dihydro-
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide
- 2,3-DIHYDRO-BENZO[1,4]DIOXINE-6-SULFONIC ACID AMIDE
- Oprea1_842930
- DTXSID70377852
- Oprea1_588757
- Z45415570
- SDCCGMLS-0065395.P001
- TS-00459
- SR-01000399701
- CCG-103911
- 2,3-dihydrobenzo[1,4]dioxine-6-sulfonic acid amide
- SPR_6
- IFLab1_000813
- 2,3-Dihydro-1,4-benzodioxine-6-sulphonamide
- MFCD00704682
- BDBM36002
- 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- HMS1414E21
- EN300-01196
- 1,4-Benzodioxin-6-sulfonamide, 2,3-dihydro-
- SR-01000399701-1
- SCHEMBL2549992
- AKOS000115244
- F0239-0122
- 90222-81-4
- G32042
- 2,3-dihydro-1,4-benzodioxine-6-sulfonamide
-
- MDL: MFCD00704682
- Inchi: 1S/C8H9NO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,9,10,11)
- InChI Key: OAMPULWQGDEOHG-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)OCCO2)(N)(=O)=O
Computed Properties
- Exact Mass: 215.025
- Monoisotopic Mass: 215.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 87Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 404.2±55.0 °C at 760 mmHg
- Flash Point: 198.3°C
- Refractive Index: 1.592
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2,3-dihydro-1,4-benzodioxine-6-sulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:(BD65705)
2,3-dihydro-1,4-benzodioxine-6-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068862-250mg |
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide |
90222-81-4 | 97% | 250mg |
£76.00 | 2022-03-01 | |
| Fluorochem | 068862-2.5g |
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide |
90222-81-4 | 97% | 2.5g |
£358.00 | 2022-03-01 | |
| TRC | D680198-25mg |
2,3-Dihydro-1,4-benzodioxine-6-sulphonamide |
90222-81-4 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D680198-50mg |
2,3-Dihydro-1,4-benzodioxine-6-sulphonamide |
90222-81-4 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D680198-250mg |
2,3-Dihydro-1,4-benzodioxine-6-sulphonamide |
90222-81-4 | 250mg |
$ 160.00 | 2022-06-05 | ||
| abcr | AB314447-1 g |
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid amide; 95% |
90222-81-4 | 1 g |
€202.70 | 2023-07-19 | ||
| Fluorochem | 068862-1g |
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide |
90222-81-4 | 97% | 1g |
£144.00 | 2022-03-01 | |
| Apollo Scientific | OR110251-1g |
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide |
90222-81-4 | 1g |
£149.00 | 2023-09-02 | ||
| abcr | AB314447-1g |
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid amide, 95%; . |
90222-81-4 | 95% | 1g |
€242.40 | 2025-04-15 | |
| Chemenu | CM528994-1g |
2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
90222-81-4 | 97% | 1g |
$*** | 2023-05-29 |
2,3-dihydro-1,4-benzodioxine-6-sulfonamide Suppliers
2,3-dihydro-1,4-benzodioxine-6-sulfonamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Additional information on 2,3-dihydro-1,4-benzodioxine-6-sulfonamide
2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide (CAS No. 90222-81-4): A Comprehensive Overview
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 90222-81-4) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzodioxines, which are characterized by a six-membered ring containing two oxygen atoms and a sulfonamide functional group. The sulfonamide moiety is particularly noteworthy for its biological activity and has been extensively studied in various pharmacological contexts.
The sulfonamide group in 2,3-dihydro-1,4-benzodioxine-6-sulfonamide imparts significant biological activity, making it a valuable candidate for drug development. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Recent studies have also explored the potential of sulfonamides in the treatment of various diseases, such as cancer and neurodegenerative disorders.
In the context of medicinal chemistry, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been investigated for its potential as a lead compound in drug discovery. The benzodioxine scaffold provides a rigid structure that can be modified to enhance specific biological activities. For instance, the substitution of various functional groups on the benzodioxine ring can significantly alter the compound's pharmacological profile, making it a versatile platform for drug design.
One of the key areas of research involving 2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its role in cancer therapy. Studies have shown that this compound exhibits potent antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. For example, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to inhibit the activity of tyrosine kinases, which are often overexpressed in cancer cells.
Another promising application of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide is in the treatment of neurodegenerative diseases. Research has indicated that this compound may have neuroprotective properties by modulating oxidative stress and inflammation. Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons and the accumulation of toxic protein aggregates. 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide has been shown to reduce oxidative stress and inhibit the formation of these toxic aggregates, thereby potentially slowing down disease progression.
In addition to its therapeutic potential, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been studied for its pharmacokinetic properties. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its use in clinical settings. Preclinical studies have demonstrated that 2,3-dihydro-1,4-benzodioxine-6-sulfonamide has favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life. These properties make it an attractive candidate for further development as a therapeutic agent.
The safety profile of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide is another important aspect that has been extensively evaluated. Toxicology studies have shown that this compound exhibits low toxicity at therapeutic doses. However, like any drug candidate, it is essential to conduct thorough safety assessments to ensure its long-term use is safe and effective.
Recent advancements in computational chemistry have also contributed to the understanding of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide's structure-function relationship. Molecular modeling and docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These computational tools have facilitated the rational design of more potent and selective derivatives of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide, further enhancing its therapeutic potential.
In conclusion, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 90222-81-4) is a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique structural features and biological activities make it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide holds significant promise for addressing unmet medical needs in various disease areas.
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